molecular formula C10H4Cl2F2N2 B2469754 3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine CAS No. 1546064-14-5

3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine

Cat. No. B2469754
CAS RN: 1546064-14-5
M. Wt: 261.05
InChI Key: KDGBLEYBQWCGIH-UHFFFAOYSA-N
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Description

“3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine” (CAS# 1546064-14-5) is a research chemical . It has a molecular weight of 261.05 and a molecular formula of C10H4Cl2F2N2 .


Molecular Structure Analysis

The molecular structure of “3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine” includes two chlorine atoms, two fluorine atoms, and a pyridazine ring . The InChI string representation of its structure is InChI=1S/C10H4Cl2F2N2/c11-9-4-7(10(12)16-15-9)6-3-5(13)1-2-8(6)14/h1-4H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine” include a molecular weight of 261.05 , a density of 1.6±0.1 g/cm3 , a boiling point of 283.4±35.0 °C at 760 mmHg , and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has a topological polar surface area of 26 Å2 .

Scientific Research Applications

  • Synthetic Intermediate in Organic Chemistry : Helm, Plant, and Harrity (2006) demonstrated the use of 3,6-dichloro-1H-pyridazin-4-ones in organic synthesis. These compounds were prepared via cycloaddition reactions and utilized as intermediates in highly regioselective C-O, C-S, and C-C bond-forming reactions, indicating their utility in diverse synthetic pathways (Helm, Plant, & Harrity, 2006).

  • Metal Coordination and Self-Assembly : Hoogenboom, Moore, and Schubert (2006) found that 3,6-Di(pyridin-2-yl)pyridazines, a class of compounds including 3,6-dichloro derivatives, have significant metal-coordinating abilities. This facilitates the self-assembly into grid-like metal complexes with copper(I) or silver(I) ions, highlighting their potential in coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).

  • Biological Properties : Druey, Hueni, Meier, Ringier, and Staehelin (1954) explored a variety of pyridazines substituted in the 3- and 6-positions for pharmacological investigations. Certain dialkoxy derivatives exhibited anticonvulsive properties, while 3,6-dihydrazino-pyridazine showed blood pressure-lowering effects, demonstrating the compound's relevance in pharmaceutical research (Druey et al., 1954).

  • Scaffolds in Medicinal Chemistry : Wlochal and Bailey (2015) reported on the synthesis of substituted pyridazine-3,6-diamines, noting their attractiveness but challenging synthesis in medicinal chemistry. Their work demonstrated the synthetic tractability of these compounds, which could have implications for drug design (Wlochal & Bailey, 2015).

  • Hydrogen Bonding Studies : Gotoh, Asaji, and Ishida (2008) investigated the crystal structures of compounds involving pyridazines, including chloro-dihydroxy derivatives. This study contributes to understanding the hydrogen bonding and molecular interactions in such compounds, which is crucial for material science and crystallography (Gotoh, Asaji, & Ishida, 2008).

  • Synthesis of Pyridazine Derivatives : Chenyu, LamYulin, and LeeSoo-Ying (2001) described a novel solid-phase synthesis of 3,6-disubstituted pyridazine derivatives. The methodology has potential applications in the streamlined synthesis of complex organic compounds (Chenyu, LamYulin, & LeeSoo-Ying, 2001).

properties

IUPAC Name

3,6-dichloro-4-(2,5-difluorophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F2N2/c11-9-4-7(10(12)16-15-9)6-3-5(13)1-2-8(6)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBLEYBQWCGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NN=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine

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